3-(3-Aminopropyl)phenol

概要

説明

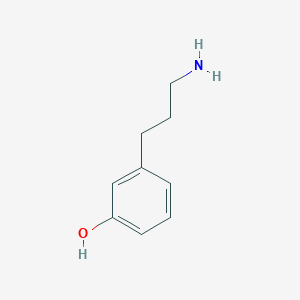

3-(3-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with a 3-aminopropyl chain at the meta position

作用機序

Target of Action

3-(3-Aminopropyl)phenol is a derivative of phenol and amine . Phenol is known to be an antiseptic and disinfectant, active against a wide range of micro-organisms including some fungi and viruses . It has been used to disinfect skin and to relieve itching . The amine group enhances dispersibility and anti-bacterial property .

Mode of Action

It is known that phenolic compounds can interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The introduction of the amine group could potentially enhance these interactions.

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants which constitute an important group, phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide

準備方法

Synthetic Routes and Reaction Conditions: 3-(3-Aminopropyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a suitable aminopropyl reagent. For example, meta-bromophenol can be reacted with 3-aminopropylamine under basic conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. One such method includes the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia, and hydrobromic acid . This method is advantageous due to its relatively high yield and environmental friendliness.

化学反応の分析

Types of Reactions: 3-(3-Aminopropyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Quinones and hydroquinones.

Reduction: Primary and secondary amines.

Substitution: Halogenated or nitrated phenols.

科学的研究の応用

3-(3-Aminopropyl)phenol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

類似化合物との比較

Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.

3-Aminophenol: Similar structure but with the amino group directly attached to the benzene ring.

4-(3-Aminopropyl)phenol: Similar structure but with the 3-aminopropyl group at the para position.

Uniqueness: 3-(3-Aminopropyl)phenol is unique due to the specific positioning of the 3-aminopropyl group, which influences its reactivity and interaction with biological targets. This positional difference can lead to distinct chemical and biological properties compared to its isomers .

生物活性

3-(3-Aminopropyl)phenol, also known as meta-aminophenol, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, drawing from various research findings.

- Molecular Formula : C₉H₁₃NO

- Molecular Weight : Approximately 151.21 g/mol

- Structure : The compound features a phenolic structure with an amino group attached to a propyl chain at the meta position relative to the hydroxyl group. This unique arrangement contributes to its distinctive chemical properties and reactivity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been studied for its potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound may interact with neurotransmitter systems, specifically modulating the activity of certain receptors and enzymes involved in neuronal signaling pathways.

The mechanism of action involves the compound's ability to influence various biochemical pathways:

- Enzyme Modulation : this compound has been shown to modulate the activity of specific enzymes, potentially impacting metabolic processes within cells.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

- A study highlighted its role in inhibiting neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

- Another investigation focused on its effects on neurotransmitter release, showing that it can enhance dopamine release in certain neuronal cultures, indicating possible applications in treating mood disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminophenol | C₆H₇NO | Meta isomer; used in dye synthesis |

| 4-Aminophenol | C₆H₇NO | Para isomer; used as a reducing agent |

| 3-(2-Aminopropyl)phenol | C₉H₁₃NO | Similar structure; different propyl positioning |

| 4-(Aminomethyl)phenol | C₇H₉NO | Contains an aminomethyl group; used in polymers |

This table illustrates how the structural differences among these compounds contribute to their distinct biological activities.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective effects suggest potential use in treating Alzheimer's and Parkinson's diseases.

- Mood Disorders : The compound's influence on neurotransmitter systems could be explored for developing treatments for depression and anxiety disorders.

- Pharmacological Research : As a precursor in synthesizing other biologically active compounds, it may serve as a valuable building block in drug development.

特性

IUPAC Name |

3-(3-aminopropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRBBFCAMQQYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。